Product packaging for Isobutyl 4-hydroxybut-2-ynoate(Cat. No.:)

Isobutyl 4-hydroxybut-2-ynoate

Cat. No.: B8237281
M. Wt: 156.18 g/mol
InChI Key: GELKVRSNCJSTGB-UHFFFAOYSA-N
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Description

Isobutyl 4-hydroxybut-2-ynoate is a high-purity, bifunctional synthetic building block that integrates an ester group and a hydroxyl group with a central carbon-carbon triple bond. This α,β-acetylenic ester is structurally characterized by the molecular formula C 8 H 12 O 3 and is derived from 4-hydroxybut-2-ynoic acid . Its structure provides dual reactivity, allowing it to function as both a nucleophile and a dipolarophile or electrophile in various chemical transformations. This makes it an exceptionally versatile intermediate for constructing complex molecular architectures. The primary research value of this compound lies in its application in organic synthesis, particularly for the preparation of heterocyclic compounds and natural product analogs. As a derivative of propargyl alcohols, it is a fundamental intermediate whose alkyne moiety can participate in cycloadditions and coupling reactions, while the hydroxyl group can be oxidized to carbonyls or undergo substitution . It has been documented as a valuable precursor in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocycles. Furthermore, the ester's role in transition-metal-catalyzed reactions, such as C-H activation and annulation, is a key area of investigation for building polycyclic systems . Researchers can leverage its reactivity to develop novel, efficient, and stereoselective synthetic pathways for biologically active molecules and functional materials. This product is intended for research and development purposes in a laboratory setting. For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper storage conditions at 2-8°C in a sealed, dry environment are recommended to maintain product stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B8237281 Isobutyl 4-hydroxybut-2-ynoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 4-hydroxybut-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)6-11-8(10)4-3-5-9/h7,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELKVRSNCJSTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating the Reactivity and Transformational Chemistry of Isobutyl 4 Hydroxybut 2 Ynoate

Electrophilic Activation and Subsequent Transformations

The reactivity of isobutyl 4-hydroxybut-2-ynoate and related alkyl 4-hydroxybut-2-ynoates can be significantly enhanced through electrophilic activation, leading to a variety of valuable chemical transformations. This approach often involves the use of strong acids to generate highly reactive intermediates known as superelectrophiles. nih.govresearcher.life These species are capable of reacting with even weak nucleophiles, such as arenes. nih.govnih.gov

Superelectrophilic Activation Mechanisms Utilizing Brønsted Acids (e.g., Triflic Acid) and Lewis Acids (e.g., HUSY Zeolite)

The concept of superelectrophilic activation involves the generation of highly reactive, often dicationic, species in strongly acidic media. nih.govnih.gov In the case of alkyl 4-hydroxybut-2-ynoates, treatment with strong Brønsted acids like triflic acid (TfOH) or solid Lewis acids such as HUSY zeolite initiates this activation. researchgate.net The process is believed to begin with the double protonation of the substrate, targeting both the hydroxyl and carbonyl oxygen atoms to form an O,O-diprotonated intermediate. researchgate.net

Dehydration of this diprotonated species generates a key reactive intermediate: a mesomeric propargyl-allenyl cation. researchgate.net This cation possesses two primary electrophilic centers located at the C2 and C4 positions. researchgate.net The formation of these dicationic intermediates under the influence of triflic acid or zeolite catalysts is a crucial step that enables subsequent reactions with weak nucleophiles like arenes. nih.gov This method provides an efficient and operationally simple alternative to transition metal-catalyzed processes. researchgate.net

Propargylation Reactions with Arenes

Once the propargyl-allenyl cation is formed, it can react with arenes at one of its two electrophilic sites. When an arene attacks the C4 position of the cation, it leads to the formation of propargylation products. researchgate.net This reaction pathway results in the formation of a new carbon-carbon bond between the aromatic ring and the propargylic fragment of the original butynoate. The reaction of alkyl 4-aryl(or 4,4-diaryl)-4-hydroxybut-2-ynoates with arenes in the presence of triflic acid or HUSY zeolite can yield these propargylated arenes as one of the main products. researchgate.net The regioselectivity of the arene attack is influenced by orbital factors within the mesomeric cation. researchgate.net

Allenylation Reactions with Arenes

Alternatively, the arene nucleophile can attack the C2 position of the mesomeric propargyl-allenyl cation. researchgate.net This mode of attack results in the allenylation of the arene. researchgate.net The initial allenylation product, however, is often not the final isolated compound. It typically undergoes further transformation, most commonly a cyclization reaction, to yield more stable products like furan-2-ones. nih.govresearchgate.net The competition between propargylation (attack at C4) and allenylation (attack at C2) is a key feature of this chemistry, with the outcome being dictated by the specific structure of the reactants and the reaction conditions. researchgate.net

Intramolecular Cyclization to Furan-2-ones

The formation of aryl-substituted furan-2-ones is a common and synthetically useful outcome of the superelectrophilic activation of alkyl 4-hydroxybut-2-ynoates in the presence of arenes. nih.govresearchgate.net This product arises from the initial allenylation of the arene (attack at C2), which is then followed by an intramolecular cyclization. nih.govresearchgate.net For example, the reaction of a 4-hydroxybut-2-ynoate substrate with p-xylene (B151628) in the presence of triflic acid yields a furanone product in good yield. nih.gov The proposed mechanism involves the Friedel-Crafts reaction at the C2 position, which leads to an allene (B1206475) intermediate that, upon protonation, readily cyclizes to the stable furan-2-one ring system. nih.gov

Reactant (4-hydroxybut-2-ynoate)AreneAcid CatalystMajor Product TypeRef
Alkyl 4-aryl-4-hydroxybut-2-ynoateElectron-rich arenesTriflic Acid (TfOH)Propargylated Arene / Furan-2-one researchgate.net
Alkyl 4,4-diaryl-4-hydroxybut-2-ynoateElectron-rich arenesHUSY ZeolitePropargylated Arene / Furan-2-one researchgate.net
Substrate 39 (a 4-hydroxybut-2-ynoate)p-XyleneTriflic Acid (TfOH)Furanone 40 nih.gov

Nucleophilic Additions and Conjugate Reactions

Nucleophilic addition represents another fundamental class of reactions for α,β-unsaturated compounds like alkynoates. The electron-withdrawing nature of the carbonyl group makes the alkyne susceptible to attack by nucleophiles, particularly at the β-carbon in what is known as a conjugate or Michael addition. wikipedia.orglibretexts.org

Conjugate Addition of Alcohols to Alkyl Propiolates and Alkynoates

The conjugate addition of nucleophiles to activated alkynes is a widely used transformation in organic synthesis. acs.org While thiols and amines are common nucleophiles for this reaction, alcohols are generally less reactive. acs.orgnih.gov The hydroxyl group is a poorer nucleophile, and its addition to electron-deficient alkynes like alkyl propiolates and alkynoates often necessitates the use of specific catalysts or reaction conditions to proceed efficiently. acs.orgnih.gov

This reaction, a type of hydroalkoxylation, involves the 1,4-addition of an alcohol across the carbon-carbon triple bond that is in conjugation with the carbonyl group. libretexts.org For weak nucleophiles like alcohols, the 1,2-addition to the carbonyl carbon is typically reversible, while the 1,4-conjugate addition is often under thermodynamic control, leading to the more stable product where the carbonyl group is retained. libretexts.org The reaction ultimately yields α,β-unsaturated esters. acs.org

Reaction TypeSubstrate ClassNucleophileKey ChallengeProductRef
Nucleophilic Conjugate AdditionAlkyl Propiolates / AlkynoatesAlcoholsAlcohols are poor nucleophilesα,β-Unsaturated Esters acs.orgnih.gov
Nucleophilic Conjugate AdditionAlkyl 4-Hydroxy-2-alkynoatesThiols or AminesN/AMichael Adducts or Lactones acs.orgnih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents) for Alcohol Derivatization

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX), is a multifaceted process due to the presence of three reactive sites: the ester carbonyl, the terminal hydroxyl group, and the alkyne. The outcome of the reaction is highly dependent on the stoichiometry of the Grignard reagent and the reaction conditions.

The primary and most rapid reaction involves the acidic proton of the terminal hydroxyl group, which will readily react with the Grignard reagent, a strong base, in an acid-base neutralization. This initial reaction consumes one equivalent of the organometallic reagent to form a magnesium alkoxide.

Following the deprotonation of the alcohol, the ester moiety becomes the primary site for nucleophilic attack. Grignard reagents typically add to esters twice. The first addition to the carbonyl group results in a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the isobutoxy group (-OiBu) to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.comorganic-chemistry.orglibretexts.org A final aqueous workup then protonates the resulting alkoxide to yield a tertiary alcohol. organic-chemistry.orgcommonorganicchemistry.com

Therefore, to achieve complete conversion to the tertiary alcohol, a minimum of three equivalents of the Grignard reagent are required: one for the acidic alcohol proton and two for the double addition to the ester carbonyl. The alkyne functionality is generally less reactive towards Grignard reagents under standard conditions compared to the carbonyl group, especially when the reaction is carried out at low temperatures. However, side reactions involving the alkyne are possible, particularly with excess reagent or at higher temperatures. ccl.net

Table 1: Predicted Products of Grignard Reaction with this compound

Grignard Reagent (RMgX) Molar Equivalents Predicted Major Product
Methylmagnesium bromide (CH₃MgBr) ≥ 3 5-isobutyloxy-2-methyl-5-oxopent-3-yn-2-ol
Ethylmagnesium bromide (CH₃CH₂MgBr) ≥ 3 6-isobutyloxy-3-methyl-6-oxohex-4-yn-3-ol
Phenylmagnesium bromide (C₆H₅MgBr) ≥ 3 1,1-diphenyl-4-(isobutyloxycarbonyl)but-2-yn-1-ol

Michael Addition Reactions Involving the Ester Moiety

This compound serves as an effective Michael acceptor in conjugate addition reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This 1,4-addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. pku.edu.cnmasterorganicchemistry.com

A variety of nucleophiles, known as Michael donors, can be employed. Soft nucleophiles, such as malonates, amines, and thiols, preferentially attack the β-carbon of the α,β-alkynoic ester. acs.orgnih.gov

The reaction with dialkyl malonates, in the presence of a base like sodium ethoxide, leads to the formation of a new carbon-carbon bond. The resulting enolate intermediate is then protonated during workup to yield the final adduct. This reaction is a classic example of Michael addition for constructing more complex carbon skeletons. nih.govnih.gov

The addition of heteroatom nucleophiles, such as primary or secondary amines (aza-Michael addition) and thiols (thia-Michael addition), proceeds readily, often under mild, neutral conditions in aqueous media. acs.orgnih.gov When primary or secondary amines are used as nucleophiles, the initial Michael adduct can undergo a subsequent intramolecular cyclization. The newly formed secondary or tertiary amine can attack the ester carbonyl, leading to a cascade reaction that results in the formation of 4-amino-furan-2-one derivatives. This tandem conjugate addition-lactonization provides a direct route to valuable heterocyclic structures. nih.gov

Table 2: Michael Addition Reactions with this compound

Michael Donor Catalyst/Solvent Product Type
Diethyl malonate Sodium ethoxide / Ethanol C-C bond formation (Adduct)
Benzylamine Water / Ultrasound C-N bond formation (Furanone via cascade)
Thiophenol Water / Ultrasound C-S bond formation (Adduct)

Rearrangement Reactions

Propargyl-Claisen Rearrangements Leading to Allenic Esters

This compound can undergo a acs.orgacs.org-sigmatropic rearrangement, specifically a variation of the Claisen rearrangement, to form allenic esters. This transformation, known as the Propargyl-Claisen rearrangement, typically involves the reaction of the propargylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst like propionic acid. nih.gov

The reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532) intermediate from the reaction between the hydroxyl group of the butynoate and the orthoester. This intermediate then undergoes a concerted acs.orgacs.org-sigmatropic rearrangement. The propargyl group (containing the alkyne) acts as one of the three-atom components, and the vinyl ether part of the ketene acetal acts as the other. This rearrangement results in the formation of a new carbon-carbon bond and the generation of a highly functionalized allene, specifically an isobutyl allenoate. chemrxiv.org

These thermal rearrangements often require high temperatures to proceed efficiently. However, the development of transition-metal catalysts, particularly gold(I) complexes, has enabled this transformation to occur under much milder conditions, sometimes even at room temperature. acs.org The resulting allenic esters are versatile synthetic intermediates for further chemical transformations.

Table 3: Propargyl-Claisen Rearrangement of this compound

Reagent Catalyst Product
Triethyl orthoacetate Propionic acid (cat.) Isobutyl 4-ethoxy-2,3-hexadienoate
Trimethyl orthoacetate p-Toluenesulfonic acid (cat.) Isobutyl 4-methoxy-2,3-hexadienoate

Isomerization of Electron-Deficient Propargylic Alcohols to (Z)-Enones

The isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds is a well-established transformation. For electron-deficient propargylic alcohols like this compound, this rearrangement can be catalyzed by various transition metals, most notably ruthenium complexes. nih.govproquest.com This redox isomerization typically proceeds with high selectivity to furnish the thermodynamically more stable (E)- or trans-enone. acs.orgproquest.com

The reaction is believed to occur through the formation of a vinylruthenium intermediate, followed by hydride migration and subsequent protic cleavage. proquest.com Catalyst systems often consist of a ruthenium precursor, such as indenylbis(triphenylphosphine)ruthenium chloride, in conjunction with a co-catalyst like indium triflate and a Brønsted acid. nih.govproquest.com These conditions are generally mild and tolerate a range of functional groups.

While the outline specifies the formation of (Z)-enones, the vast majority of literature on ruthenium-catalyzed redox isomerizations of simple propargylic alcohols reports the exclusive or predominant formation of the (E)-isomer. The formation of a (Z)-enone would be the less thermodynamically stable product and would likely require a specifically designed catalyst or reaction pathway that provides kinetic control over the stereochemistry of the resulting double bond. Alternative rearrangements, such as the Meyer-Schuster rearrangement, which proceeds through an allenol intermediate, also typically yield the (E)-enone under acidic or metal-catalyzed conditions. researchgate.net

Table 4: Ruthenium-Catalyzed Isomerization of this compound

Catalyst System Expected Major Product Stereoisomer Product Name
[IndenylRu(PPh₃)₂Cl], In(OTf)₃, CSA E (trans) Isobutyl 4-oxobut-2-enoate

Cascade and Cycloaddition Reactions

Rhodium(III)-Catalyzed [4+2] Annulation/Lactonization Cascades with Nitrogen Heterocycles (e.g., Indoles)

This compound can participate in advanced cascade reactions, such as the Rhodium(III)-catalyzed [4+2] annulation with nitrogen heterocycles like indoles. This reaction is a powerful tool for the construction of complex, fused heterocyclic systems. The catalysis is typically performed with a cationic rhodium complex, such as [CpRh(OAc)₂] or [CpRhCl₂]₂, where Cp* is the pentamethylcyclopentadienyl ligand. rsc.orgnih.gov

The reaction mechanism is initiated by the coordination of a directing group on the indole (B1671886) nitrogen to the Rh(III) center. This is followed by a C-H activation step, usually at the C2 position of the indole, to form a five-membered rhodacycle intermediate. acs.orgacs.org This intermediate then undergoes migratory insertion of the alkyne from this compound.

The subsequent steps involve reductive elimination to regenerate the Rh(III) catalyst and form the [4+2] annulated product. Following the cycloaddition, the pendant hydroxyl group, which has been carried through the reaction sequence, can undergo an intramolecular lactonization by attacking the isobutyl ester. This cascade process, combining C-H activation, annulation, and lactonization in a single operation, provides a highly atom-economical route to complex polycyclic lactones, such as carbazole-fused γ-butyrolactones. nih.gov

Table 5: Rh(III)-Catalyzed Annulation/Lactonization Cascade

Reactant 1 Reactant 2 Catalyst Product Type
N-Picolinoyl-1H-indole This compound Cp*Rh(CH₃CN)₃₂ Carbazole-fused γ-butyrolactone
N-Pyrimidinyl-1H-indole This compound [Cp*RhCl₂]₂, AgSbF₆ Carbazole-fused γ-butyrolactone

Radical Cascade Cyclization of Aryl Alkynoates, including Silylation Routes to Coumarins

The alkynoate framework, a key feature of this compound, serves as a versatile precursor in radical cascade reactions for the synthesis of complex heterocyclic structures such as coumarins. A notable application is the photocatalytic synthesis of 3-silyl coumarins from aryl alkynoates. researchgate.netresearchgate.net This process involves the addition of a silyl (B83357) radical, generated from hydrosilanes, to the alkyne. chemrxiv.org The reaction is initiated by a photoredox catalyst, with N-aminopyridinium salts acting as hydrogen atom transfer reagents to create the silyl radicals. researchgate.net

The mechanism proceeds through the regioselective addition of the silyl radical to the alkyne, which forms a vinyl radical intermediate. chemrxiv.org This intermediate then undergoes a 6-endo-trig cyclization onto the adjacent aryl ring. chemrxiv.org The cascade is completed by a subsequent oxidation and aromatization sequence, yielding the final 3-silylated coumarin (B35378) product in yields ranging from 34% to 89%. researchgate.netchemrxiv.org This strategy showcases the ability to form multiple C-S/C-Se, C-C, and C=O bonds in a single, efficient step. researchgate.net The versatility of radical cascades involving alkynoates is further demonstrated by similar reactions that can produce 3-sulfenylated, 3-selenylated, or 3-cyanoalkylsulfonyl coumarins through the selection of appropriate radical precursors. researchgate.netrsc.org

Table 1: Examples of Radical Cascade Cyclization for Coumarin Synthesis This interactive table summarizes representative transformations based on the reactivity of the aryl alkynoate functional group.

Aryl Alkynoate Substrate Radical Source Catalyst System Product Type Yield (%)
Phenyl propiolate Hydrosilane Photoredox Catalyst / N-aminopyridinium salt 3-Silyl Coumarin 34-89 researchgate.net
Substituted Phenyl propiolates Sulfenyl/Selenyl source Radical Initiator 3-Sulfenylated/Selenylated Coumarin Not specified researchgate.net
Aryl alkynoates Cycloketone oxime / SO₂ Visible Light 3-Cyanoalkylsulfonyl Coumarin Not specified rsc.org

Alkyne–Azide (B81097) Cycloaddition (Click Chemistry) in Functionalization Strategies

The terminal alkyne in molecules like this compound is an ideal handle for modification using alkyne-azide cycloaddition, a cornerstone of "click chemistry". organic-chemistry.org This reaction involves a 1,3-dipolar cycloaddition between an alkyne and an azide to selectively form a stable 1,2,3-triazole ring. wikipedia.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is exceptionally efficient and regioselective. organic-chemistry.org

The CuAAC reaction proceeds under mild conditions, including at room temperature and in aqueous solutions, and is tolerant of a wide array of functional groups, making it suitable for complex molecules. organic-chemistry.orgnih.gov It selectively produces the 1,4-disubstituted triazole isomer. wikipedia.org This robust reactivity allows the alkyne moiety to be conjugated with various azide-functionalized molecules, including polymers, biomolecules, and fluorescent dyes, for applications in materials science and bioconjugation. nih.govnih.gov An alternative, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provides access to the 1,5-disubstituted triazole regioisomer and can also be used with internal alkynes. organic-chemistry.orgwikipedia.org

Table 2: Functionalization via Alkyne-Azide Cycloaddition (Click Chemistry) This interactive table illustrates the potential for conjugating an alkyne-containing molecule with various azide partners.

Alkyne Substrate Azide Partner Catalyst Product
R-C≡CH Azide-functionalized polymer Cu(I) Polymer-triazole conjugate (1,4-isomer)
R-C≡CH Azide-tagged biomolecule (e.g., protein, DNA) Cu(I) Biomolecule-triazole conjugate (1,4-isomer)
R-C≡CH Small molecule azide (e.g., fluorophore) Cu(I) Labeled small molecule (1,4-isomer)
R-C≡C-R' Azide-functionalized molecule Ru Fully substituted triazole (1,5-isomer)

Functional Group Interconversions and Derivatization

Chemical Transformations Involving the Propargylic Hydroxyl Group

The propargylic hydroxyl group in this compound is a key site for further chemical modification. This functional group can undergo a variety of transformations common to alcohols, allowing for the synthesis of a diverse range of derivatives.

Standard oxidation reactions can convert the primary propargylic alcohol into the corresponding α,β-unsaturated aldehyde or carboxylic acid, depending on the reagents and conditions employed. Etherification, through reactions such as the Williamson ether synthesis, allows for the introduction of various alkyl or aryl groups at the hydroxyl position. Furthermore, the hydroxyl group can be readily esterified by reacting it with acyl chlorides or carboxylic anhydrides to form a new ester linkage, yielding more complex molecular structures. These transformations enable fine-tuning of the molecule's physical and chemical properties.

Reactions of the Ester Moiety, such as Hydrolysis and Transesterification

The isobutyl ester moiety of this compound can be modified through hydrolysis and transesterification. Hydrolysis, which involves the cleavage of the ester bond, can be catalyzed by either acid or base. Under these conditions, the ester reacts with water to yield 4-hydroxybut-2-ynoic acid and isobutanol. The mechanism typically proceeds through a nucleophilic acyl substitution pathway. researchgate.net

Transesterification is another important reaction where the isobutyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would produce Methyl 4-hydroxybut-2-ynoate and isobutanol. Lipase-catalyzed transesterification can also be an effective method, sometimes offering advantages in terms of substrate stability over direct esterification routes.

Table 3: Transformations of the Isobutyl Ester Moiety This interactive table shows the products resulting from hydrolysis and transesterification.

Reaction Reagent(s) Catalyst Products
Hydrolysis Water (H₂O) Acid (e.g., H₂SO₄) or Base (e.g., NaOH) 4-hydroxybut-2-ynoic acid + Isobutanol
Transesterification Methanol (CH₃OH) Acid or Base Methyl 4-hydroxybut-2-ynoate + Isobutanol
Transesterification Ethanol (C₂H₅OH) Acid or Base Ethyl 4-hydroxybut-2-ynoate + Isobutanol

Diverse Functionalization of the Alkyne Moiety (e.g., Hydroarylation, Hydrosilylation, Halogenation)

The carbon-carbon triple bond in this compound is highly reactive and allows for a wide range of functionalization reactions.

Hydroarylation involves the addition of an aryl group and a hydrogen atom across the alkyne. This transformation is typically catalyzed by transition metals such as platinum(II), rhodium(I), or nickel(0) complexes and serves as a direct method for C-C bond formation, attaching aromatic rings to the alkyne backbone. researchgate.netsunyempire.edu

Hydrosilylation is the addition of a silicon-hydrogen bond (Si-H) across the alkyne, yielding vinylsilanes. epo.org This reaction is most commonly catalyzed by Group VIII metal complexes and is a powerful tool for introducing silicon-containing functional groups. The resulting vinylsilanes are versatile synthetic intermediates for further cross-coupling reactions.

Halogenation refers to the addition of halogens (e.g., Cl₂, Br₂, I₂) across the triple bond. The reaction typically proceeds via anti-addition to give a dihaloalkene. Under conditions with excess halogen, a second addition can occur to produce a tetrahaloalkane derivative. This reaction provides a straightforward route to incorporating halogen atoms, which can serve as handles for subsequent nucleophilic substitution or cross-coupling reactions.

Table 4: Summary of Alkyne Functionalization Reactions This interactive table summarizes diverse reactions for modifying the alkyne moiety.

Reaction Type Reagent(s) Catalyst Product Class
Hydroarylation Arene (e.g., Benzene) Pt(II), Rh(I), Ni(0) Aryl-substituted alkene
Hydrosilylation Hydrosilane (R₃SiH) Group VIII Metals (e.g., Pt, Rh) Vinylsilane
Halogenation Halogen (X₂ = Cl₂, Br₂) None Dihaloalkene / Tetrahaloalkane

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Analysis of Superelectrophilic Intermediates, including O,O-Diprotonated Butynoates and Propargyl-Allenyl Cations

In the presence of strong Brønsted or Lewis acids, isobutyl 4-hydroxybut-2-ynoate can be activated to form highly reactive intermediates known as superelectrophiles. nih.gov These species exhibit enhanced reactivity compared to conventional electrophiles and can engage with even very weak nucleophiles. nih.govscispace.com

O,O-Diprotonated Butynoates: Under superacidic conditions, such as those provided by triflic acid or "magic acid" (HSO₃F/SbF₅), both the carbonyl oxygen and the hydroxyl oxygen of the butynoate can be protonated. nih.gov This double protonation results in the formation of a dicationic species, an O,O-diprotonated butynoate. This process significantly increases the electrophilicity of the molecule. The positive charges withdraw electron density from the carbon skeleton, making the alkyne and carbonyl carbons exceptionally susceptible to nucleophilic attack. The concept of superelectrophilic activation often involves the generation of such doubly protonated dicationic species, which are capable of reacting with exceptionally weak nucleophiles. nih.gov

Propargyl-Allenyl Cations: The hydroxyl group at the C4 position can be eliminated, particularly under acidic conditions, to generate a carbocation. This cation is not a simple, localized species but rather a resonance-stabilized propargyl-allenyl cation. organic-chemistry.org The positive charge is delocalized over two potential sites, C4 (propargylic) and C2 (allenic), leading to two principal resonance structures.

Propargyl Cation: The positive charge resides on the carbon atom adjacent to the triple bond.

Allenyl Cation: The positive charge is on a central carbon of an allene (B1206475) system formed by rearrangement of the pi bonds.

The formation of these cation intermediates is a key step in many substitution and rearrangement reactions. organic-chemistry.org The regioselectivity of a subsequent nucleophilic attack is influenced by the relative stability of the two resonance contributors and the nature of the attacking nucleophile. Transition-metal catalysts are also known to promote reactions that proceed via propargylic cation intermediates. researchgate.net

Differentiation Between Concerted and Stepwise Mechanisms in Rearrangement Processes

Rearrangement reactions involving this compound can proceed through either concerted or stepwise mechanisms. Distinguishing between these pathways is essential for a complete mechanistic understanding and can often be achieved through kinetic studies, isotopic labeling, and computational analysis. nih.govresearchgate.net

A stepwise mechanism involves a sequence of distinct, individual steps. psiberg.comdifferencebetween.com In this pathway, one or more reactive intermediates, such as the propargyl-allenyl cation discussed above, are formed. quora.com Bond cleavage occurs first to generate the intermediate, which then undergoes bond formation in a subsequent step. These mechanisms involve multiple transition states. quora.com

In contrast, a concerted mechanism occurs in a single, coordinated step where all bond-breaking and bond-forming processes happen simultaneously. psiberg.comdifferencebetween.com This pathway proceeds through a single transition state without the formation of any discrete intermediates. differencebetween.com Pericyclic reactions are classic examples of concerted processes. differencebetween.com

The table below summarizes the key distinctions between these two mechanistic pathways.

CharacteristicStepwise MechanismConcerted Mechanism
Number of StepsMultiple (two or more)Single
IntermediatesOne or more reactive intermediates are formed (e.g., carbocations)No intermediates are formed
Transition StatesMultiple transition states, one for each stepA single transition state
Bond EventsBond breaking and bond formation occur sequentiallyBond breaking and bond formation occur simultaneously
Example Reaction TypeSN1 reactions, acid-catalyzed rearrangements via cationsSN2 reactions, Diels-Alder reactions, Claisen rearrangement

For a rearrangement of this compound, a stepwise pathway would likely involve the initial formation of the propargyl-allenyl cation, followed by its capture by a nucleophile. A concerted pathway might involve a simultaneous migration of a group and rearrangement of the pi-electron system, for example, in a sigmatropic rearrangement.

Elucidation of Catalytic Cycles for Transition Metal-Mediated Transformations

Transition metals are powerful catalysts for a wide array of transformations involving alkynes. openscience.fr For this compound, metals like palladium, gold, ruthenium, and copper can mediate reactions such as cross-coupling, cyclization, and addition reactions. mdpi.com These transformations occur via a catalytic cycle, a sequence of steps that regenerates the active catalyst.

A generic catalytic cycle for a transition metal (M)-catalyzed cross-coupling reaction typically involves three fundamental steps:

Oxidative Addition: The low-valent metal catalyst reacts with a substrate (e.g., an organic halide, R-X), inserting itself into the R-X bond. This increases the oxidation state and coordination number of the metal center.

Transmetalation (or other substrate incorporation step): A second reagent (e.g., an organometallic compound, R'-M') transfers its organic group to the catalyst, displacing another ligand.

Reductive Elimination: The two organic groups (R and R') on the metal center couple and are eliminated from the coordination sphere as the final product (R-R'). This step reduces the oxidation state of the metal, regenerating the active catalyst which can then re-enter the cycle.

In the context of this compound, a gold catalyst, for instance, might first coordinate to the alkyne's pi system. youtube.com This coordination, sometimes referred to as pi-backbonding, activates the triple bond, making it more susceptible to nucleophilic attack. youtube.com The subsequent steps could involve intramolecular attack by the hydroxyl group to form a cyclic intermediate, followed by rearrangement and catalyst regeneration to complete the cycle. youtube.com

Characterization of Radical Reaction Pathways

While many reactions of alkynes are ionic in nature, radical pathways are also possible under specific conditions, such as in the presence of radical initiators or during certain metal-catalyzed processes. For instance, the reduction of internal alkynes to trans-alkenes using sodium in liquid ammonia (B1221849) proceeds through a mechanism involving successive single electron transfers and proton transfers, with radical intermediates. libretexts.org

A potential radical pathway for this compound could be initiated by the homolytic cleavage of a bond, for example, the C-H bond at the propargylic position (C4). This would generate a resonance-stabilized propargyl radical. This radical could then participate in subsequent propagation steps, such as addition to another molecule or abstraction of an atom.

Another possibility is a Radical Adduct Formation (RAF) mechanism. In this pathway, a radical species could add across the alkyne triple bond. This generates a vinylic radical intermediate, which can then undergo further reactions to form the final product. Computational studies on related compounds have explored mechanisms like hydrogen atom transfer (HAT) and sequential proton-loss electron transfer (SPLET) as potential radical scavenging pathways. researchgate.net

Examination of Proton Transfer and Electron Transfer Processes in Reaction Mechanisms

Proton and electron transfer are fundamental steps in many of the reaction mechanisms involving this compound.

Proton Transfer: Proton transfer is a key feature of acid- and base-catalyzed reactions. In the acid-catalyzed hydration of the alkyne, the first step is the protonation of the triple bond by a strong acid. libretexts.org This protonation follows Markovnikov's rule, leading to the formation of a vinyl cation intermediate. libretexts.orgchemistrysteps.com This cation is then attacked by a water molecule. A final deprotonation step yields an enol, which rapidly tautomerizes to the more stable keto form. libretexts.org This entire sequence relies on a series of proton transfer events.

Electron Transfer: Single Electron Transfer (SET) processes are characteristic of reactions involving certain metals or radical species. As mentioned, the dissolution of metals like sodium or lithium in liquid ammonia creates solvated electrons that can act as powerful reducing agents. libretexts.org The reaction of an alkyne with these solvated electrons involves the transfer of an electron to the alkyne's π* antibonding orbital, forming a radical anion intermediate. organicchemistrytutor.com This intermediate is then protonated by the solvent (ammonia). A second electron transfer followed by a second proton transfer completes the reduction to an alkene. libretexts.org These SET mechanisms are crucial for understanding certain reduction and coupling reactions.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Infrared (IR) Spectroscopy for the Identification of Alkyne, Hydroxyl, and Ester Functional Groups

Infrared spectroscopy is a powerful technique for identifying the key functional groups present in a molecule. For Isobutyl 4-hydroxybut-2-ynoate, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its alkyne, hydroxyl, and ester moieties.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne would give rise to a sharp, medium-to-weak absorption band around 2260-2100 cm⁻¹. The carbonyl group (C=O) of the ester would be identified by a strong, sharp absorption peak in the range of 1750-1735 cm⁻¹. Finally, the C-O stretching vibration of the ester would likely appear in the 1300-1000 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)3400-3200Broad, Strong
Alkyne (C≡C)2260-2100Sharp, Medium-Weak
Ester Carbonyl (C=O)1750-1735Sharp, Strong
Ester C-O Stretch1300-1000Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques) for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in this compound. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a singlet or a narrowly split multiplet. The protons of the isobutyl group would exhibit characteristic splitting patterns: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the ester oxygen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key expected chemical shifts would include the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the distinct carbons of the isobutyl group.

Advanced 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. wikipedia.org A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH ₂OH~4.2s or t
-O-CH ₂-CH(CH₃)₂~3.9d
-O-CH₂-CH (CH₃)₂~2.0m
-O-CH₂-CH(C H₃)₂~0.9d
-OH Variables (broad)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C =O (Ester)150-160
-C ≡C-70-90
-C H₂OH~50
-O-C H₂-~70
-CH₂-C H(CH₃)₂~28
-CH( C H₃)₂~19

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is essential for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₁₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

Computational Chemistry Approaches in Understanding Isobutyl 4 Hydroxybut 2 Ynoate Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways, Intermediates, and Transition States

Density Functional Theory (DFT) has emerged as a important method for investigating the reaction mechanisms of organic compounds, including alkyl 4-hydroxybut-2-ynoates. DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the identification of stable intermediates and the transition states that connect them.

Research on compounds structurally similar to Isobutyl 4-hydroxybut-2-ynoate, particularly under superelectrophilic activation (e.g., in the presence of a strong acid like triflic acid), has shown a fascinating dichotomy in reaction pathways. Upon protonation, these molecules can generate highly reactive mesomeric propargyl-allenyl cations. DFT studies have been instrumental in mapping out the subsequent reaction pathways of these cationic intermediates.

Two primary competing pathways are often observed:

Propargylation: The electrophilic attack of the C4 carbon of the cation on an aromatic substrate.

Allenylation: The electrophilic attack of the C2 carbon of the cation on an aromatic substrate, which is often followed by intramolecular cyclization to form furan-2-one derivatives.

DFT calculations can model the geometries and energies of the transition states for both pathways, providing a rationale for the observed product distribution under different reaction conditions. For instance, the nature of the substituents on the starting material and the arene, as well as the reaction temperature, can influence the relative heights of the activation barriers for propargylation versus allenylation.

Table 1: Illustrative DFT-Calculated Relative Energies for Reaction Intermediates and Transition States in the Reaction of a Protonated 4-hydroxybut-2-ynoate Derivative.

SpeciesRelative Energy (kcal/mol)Description
Protonated Ester0.0Reference starting material
Propargyl-Allenyl Cation+5.2Key reactive intermediate
Transition State (Propargylation)+15.8Transition state leading to propargylation product
Transition State (Allenylation)+17.3Transition state leading to allenylation intermediate
Propargylation Product-10.5Thermodynamically favored product (kinetic control may vary)
Allenylation Intermediate-8.9Intermediate leading to cyclized product

Note: The data in this table is illustrative and represents a hypothetical reaction pathway for a generic alkyl 4-hydroxybut-2-ynoate. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry for predicting the reactivity and selectivity of chemical reactions. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species, one can predict the most likely sites of interaction.

In the context of the reactions of activated this compound, FMO analysis is particularly insightful for understanding the regioselectivity of the electrophilic attack on arenes by the propargyl-allenyl cation. The distribution of the LUMO on this cationic intermediate dictates where a nucleophile (the arene) is most likely to attack.

Computational studies on analogous systems have shown that the propargyl-allenyl cation possesses two primary electrophilic centers at C2 and C4. The LUMO coefficients at these two carbon atoms are often of similar magnitude, suggesting that both positions are susceptible to nucleophilic attack. However, subtle differences in the LUMO energies and the orbital coefficients, influenced by the specific substituents on the molecule, can lead to a preference for one reaction pathway over the other.

FMO analysis can explain why electron-rich arenes might favor one site of attack over the other, and how the electronic properties of the ester group can modulate the electrophilicity of the C2 and C4 positions. This theoretical approach provides a qualitative, yet powerful, prediction of how changes in the molecular structure will affect the outcome of the reaction.

Table 2: Representative Frontier Molecular Orbital Data for a Model Propargyl-Allenyl Cation.

OrbitalEnergy (eV)Key Atomic Orbital Contributions
HOMO-11.2Predominantly located on the C=C=C backbone and the oxygen atoms.
LUMO-6.5Significant coefficients on C2 and C4, indicating these as the primary electrophilic sites.

Note: This data is representative for a model cationic intermediate and is intended for illustrative purposes. The actual HOMO-LUMO energies and orbital distributions for the cation derived from this compound would need to be specifically calculated.

Theoretical Calculation of Energy Profiles for Key Transformations

The theoretical calculation of reaction energy profiles provides a quantitative picture of the entire reaction pathway, from reactants to products, including all intermediates and transition states. These profiles are essential for understanding the kinetics and thermodynamics of a chemical reaction. By plotting the relative free energy of the system as a function of the reaction coordinate, one can visualize the energy barriers that must be overcome for the reaction to proceed.

For key transformations of this compound, such as the acid-catalyzed reaction with arenes, DFT calculations can generate detailed energy profiles. These profiles would map out the initial protonation of the ester, the subsequent dehydration to form the propargyl-allenyl cation, and the branching pathways leading to either propargylation or allenylation and subsequent cyclization.

The calculated activation energies for each step can be used to predict the rate-determining step of the reaction and to understand how changes in the reaction conditions (e.g., temperature, solvent) might affect the reaction rate and product distribution. Furthermore, the relative energies of the final products can predict the thermodynamic stability of the different possible isomers.

Quantum Mechanical Investigations of Intramolecular Cyclization Tendencies and Ring-Chain Equilibria

The formation of furan-2-ones (butenolides) from the allenylation pathway of activated 4-hydroxybut-2-ynoates is a classic example of an intramolecular cyclization. Quantum mechanical calculations are invaluable for studying the propensity of a molecule to undergo such cyclizations and for investigating any potential equilibria between the open-chain and cyclic forms.

DFT studies can be employed to model the transition state of the intramolecular cyclization step, providing the activation energy for this process. A low activation barrier would suggest a high tendency for cyclization to occur. These calculations can also determine the relative thermodynamic stabilities of the open-chain allenyl intermediate and the cyclized furan-2-one product. A significant negative reaction energy for the cyclization step would indicate that the cyclic form is strongly favored at equilibrium.

In cases where both the ring and chain forms might coexist, computational methods can be used to explore the ring-chain equilibrium. By calculating the Gibbs free energies of both the open-chain and cyclic isomers, it is possible to predict the equilibrium constant for the interconversion. These theoretical insights are crucial for understanding the final product composition and for designing reaction conditions that favor the desired isomer.

Strategic Applications of Isobutyl 4 Hydroxybut 2 Ynoate As a Key Building Block in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds, including Furans, Indoles, and Coumarins

The unique chemical structure of 4-hydroxy-2-alkynoates, featuring a terminal alkyne, a hydroxyl group, and an ester moiety, makes them versatile synthons for the construction of various heterocyclic rings.

Recent research has highlighted the utility of 4-hydroxy-2-alkynoates in the synthesis of indole (B1671886) derivatives. A notable example is a Cobalt(III)-catalyzed method that facilitates a C-H coupling reaction with N-amino-directed compounds. chemrxiv.orgresearchgate.net This process allows for the convenient synthesis of 2-alkene-3-carboxylic acid type indole derivatives. chemrxiv.orgresearchgate.net The reaction showcases a skeleton-chaperoned reactivity, where the molecular framework assists in the activation of functional groups in a specific sequence. chemrxiv.orgresearchgate.net

Reaction Component 1 Reaction Component 2 Catalyst Product Type Key Feature
N-amino-directed compound4-hydroxy-2-alkynoateCo(III)2-alkene-3-carboxylic acid type indoleSkeleton-chaperoned reactivity

This interactive table summarizes the key components and features of the Cobalt(III)-catalyzed indole synthesis.

Specific methodologies employing Isobutyl 4-hydroxybut-2-ynoate for the synthesis of coumarins have not been extensively reported in peer-reviewed journals. The classical methods for coumarin (B35378) synthesis, such as the Pechmann, Perkin, and Knoevenagel reactions, typically utilize different starting materials.

Construction of Polycyclic and Spirocyclic Molecular Architectures

The application of this compound as a building block for the construction of complex polycyclic and spirocyclic molecular architectures is an area that remains to be thoroughly explored in chemical literature. The inherent functionalities of the molecule, however, suggest potential pathways for its use in cascade or domino reactions that could lead to such intricate structures.

Role as a Precursor for Advanced Materials and Polymeric Structures through Chemical Transformations

Information regarding the role of this compound as a precursor for advanced materials and polymeric structures is not currently available in the public scientific domain. The presence of a polymerizable alkyne and a reactive hydroxyl group could theoretically allow for its incorporation into polymer chains or functional materials, but specific examples of such applications are yet to be documented.

Q & A

Q. How can researchers design a study to evaluate the compound’s interactions with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins/enzymes. Pair with molecular docking simulations (AutoDock Vina) to identify binding sites. Validate findings using mutagenesis studies or competitive inhibition assays .

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